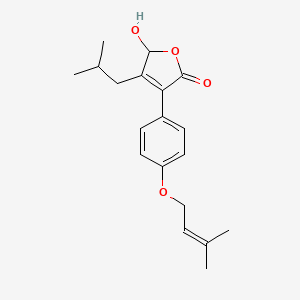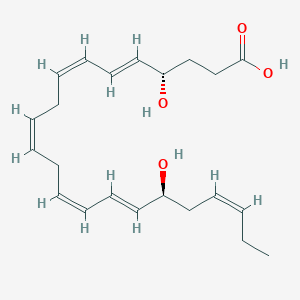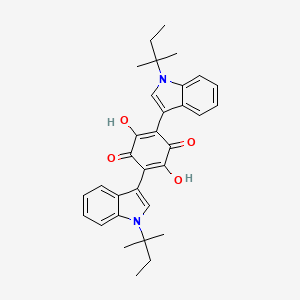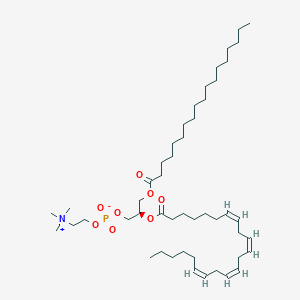
1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC can be synthesized through a series of esterification reactions. The process typically involves the esterification of glycerol with stearic acid and adrenic acid under controlled conditions . The reaction is catalyzed by specific enzymes or chemical catalysts to ensure the correct positioning of the fatty acids on the glycerol backbone .
Industrial Production Methods: Industrial production of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC involves large-scale esterification processes using high-purity reagents and stringent quality control measures . The compound is often formulated in chloroform solutions to maintain stability and purity during storage and transportation .
Chemical Reactions Analysis
Types of Reactions: 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for its role in biological systems and its applications in research .
Common Reagents and Conditions: Common reagents used in the reactions of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions are typically carried out under mild conditions to preserve the integrity of the phospholipid structure .
Major Products: The major products formed from the reactions of 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC include various oxidized and reduced derivatives that play crucial roles in cellular signaling and membrane dynamics .
Scientific Research Applications
1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC has a wide range of scientific research applications. It is used in the study of lipid biochemistry, particularly in understanding the roles of phospholipids in cell membranes . In biology and medicine, it is utilized to investigate the mechanisms of cell signaling and apoptosis . Additionally, it has applications in the pharmaceutical industry for the development of lipid-based drug delivery systems .
Mechanism of Action
1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC exerts its effects by interacting with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle . By inhibiting CDKs, it promotes apoptosis and restricts the proliferation of various cancer cell lines . This mechanism involves the modulation of molecular pathways that control cell growth and survival .
Comparison with Similar Compounds
Similar Compounds:
- 1-Stearoyl-2-Arachidonoyl-sn-glycero-3-PC
- 1-Stearoyl-2-Docosatetraenoyl-sn-glycero-3-Phosphatidylethanolamine
- 1-Stearoyl-2-Docosatetraenoyl-sn-glycero-3-Phosphoethanolamine
Uniqueness: 1-Stearoyl-2-Adrenoyl-sn-glycero-3-PC is unique due to its specific fatty acid composition, which imparts distinct biophysical properties and biological functions . Its ability to inhibit CDKs and induce apoptosis sets it apart from other similar phospholipids, making it a valuable compound in cancer research and therapeutic development .
Properties
IUPAC Name |
[(2R)-2-[(7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H88NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h14,16,20,22,24-25,29,31,46H,6-13,15,17-19,21,23,26-28,30,32-45H2,1-5H3/b16-14-,22-20-,25-24-,31-29-/t46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXZGUCXCTZMPTR-UVGACIQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC=CCC=CCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H88NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
838.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:0/22:4(7Z,10Z,13Z,16Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008054 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-octadecanoyl-2-(7Z,10Z,13Z,16Z-docosatetraenoyl)-sn-glycero-3-phosphocholine in the study of cuprizone-induced demyelination?
A: The research paper identifies this compound as one of the significantly altered metabolites in the corpus callosum of mice following cuprizone-induced demyelination. [] The study found that this particular phosphatidylcholine was significantly increased in the cuprizone-treated group compared to the control group. [] This suggests a potential link between this compound and the demyelination process, although further research is needed to elucidate the specific mechanisms involved.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



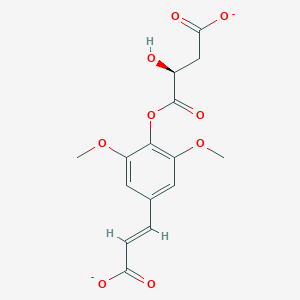
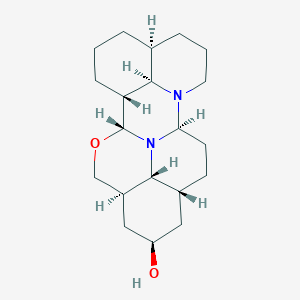

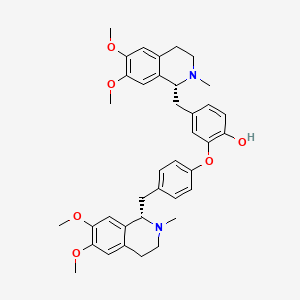
![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265074.png)
![Ethyl [5-benzyloxy-4'-(trifluoromethyl)biphenyl-3-yl]acetate](/img/structure/B1265075.png)
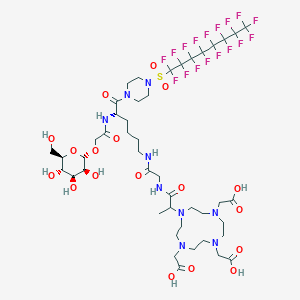
![(2E)-5-[(1R,2R,4aR,5R,8aS)-2-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyldecahydronaphthalen-1-yl]-3-methylpent-2-enoic acid](/img/structure/B1265081.png)
